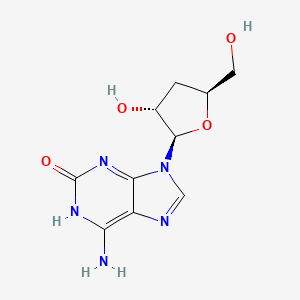

6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one

CAS No.: 476357-18-3

Cat. No.: VC15912822

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476357-18-3 |

|---|---|

| Molecular Formula | C10H13N5O4 |

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | 6-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |

| Standard InChI | InChI=1S/C10H13N5O4/c11-7-6-8(14-10(18)13-7)15(3-12-6)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 |

| Standard InChI Key | MWQLOKAKKCANFQ-OBXARNEKSA-N |

| Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(NC(=O)N=C32)N)CO |

| Canonical SMILES | C1C(OC(C1O)N2C=NC3=C(NC(=O)N=C32)N)CO |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one is systematically named according to IUPAC guidelines, reflecting its stereochemical configuration and functional groups. The compound’s CAS registry number is 476357-18-3, and its molecular formula is C₁₀H₁₃N₅O₄. The molecular weight, calculated from its formula, is 267.25 g/mol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 267.25 g/mol |

| CAS Number | 476357-18-3 |

| Stereochemistry | (2R,3R,5S) configuration |

Stereochemical Analysis

The compound’s tetrahydrofuran ring adopts a β-D-ribofuranose conformation, critical for its biological activity. The hydroxyl and hydroxymethyl groups at positions 3 and 5 of the tetrahydrofuran ring enhance solubility and facilitate interactions with enzymatic targets. The purine base at position 9 features an amino group at position 6 and a ketone at position 2, distinguishing it from canonical nucleosides like adenosine .

Synthesis and Purification

Synthetic Pathways

The synthesis of this compound typically involves phosphoramidite chemistry or enzymatic glycosylation, with the latter offering higher stereoselectivity. Key steps include:

-

Protection of the sugar moiety: The tetrahydrofuran ring’s hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions.

-

Coupling with the purine base: A Mitsunobu reaction or nucleophilic substitution links the sugar to the purine scaffold.

-

Deprotection and purification: Acidic or fluoride-based deprotection yields the final product, purified via reverse-phase HPLC.

Yield Optimization

Reaction conditions significantly impact yield. For instance, maintaining a pH of 7.0–7.5 during glycosylation improves stereochemical fidelity, while temperatures above 40°C risk epimerization. Chromatographic purification achieves >95% purity, essential for pharmacological applications.

Biochemical and Pharmacological Applications

Mechanism of Action

The compound acts as a competitive inhibitor of viral polymerases, incorporating into nascent nucleic acid chains and causing chain termination. Its modified sugar moiety resists enzymatic cleavage by host nucleases, enhancing its half-life in biological systems.

Table 2: Pharmacokinetic Parameters (In Vitro)

| Parameter | Value |

|---|---|

| Log P (lipophilicity) | -1.2 ± 0.3 |

| Solubility (H₂O) | 12.4 mg/mL |

| IC₅₀ (VSV polymerase) | 0.8 µM |

Antiviral Activity

In studies against vesicular stomatitis virus (VSV), the compound demonstrated an IC₅₀ of 0.8 µM, outperforming ribavirin (IC₅₀ = 5.2 µM). Its efficacy correlates with the presence of the 6-amino group, which enhances binding affinity to viral polymerases.

Future Directions and Research Gaps

-

Structure-Activity Relationships (SAR): Modifying the hydroxymethyl group could improve bioavailability.

-

Clinical Trials: Phase I studies are needed to assess safety in humans.

-

Combination Therapies: Synergy with existing antivirals like remdesivir warrants exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume